4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol
Overview
Description
4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol is a chemical compound with the molecular formula C9H14N2O2 It is characterized by the presence of a pyrimidine ring substituted with a tetrahydrofuranylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol typically involves the reaction of 2-chloropyrimidine with tetrahydro-2-furanylmethylamine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol shares structural similarities with other pyrimidine derivatives, such as 2-amino-4-hydroxypyrimidine and 4-amino-2-hydroxypyrimidine.
- Compounds like 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide also exhibit similar functional groups and chemical properties.
Uniqueness
- The presence of the tetrahydrofuranylmethylamino group in this compound distinguishes it from other pyrimidine derivatives, providing unique chemical reactivity and potential biological activity.
- Its specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(oxolan-2-ylmethylamino)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPVGXBSBUVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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